molecular formula C8H9NO2S B6307287 4-(Methylthio)-2-nitrotoluene CAS No. 78228-00-9

4-(Methylthio)-2-nitrotoluene

Cat. No. B6307287
CAS RN: 78228-00-9
M. Wt: 183.23 g/mol
InChI Key: MIEHTLXLEUKOEU-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-nitrotoluene, also known as 4-MNT, is a nitroaromatic compound with a wide range of applications in scientific research. It is a yellow-colored solid with a melting point of approximately 77°C and a boiling point of approximately 150°C. 4-MNT is used in a variety of scientific research applications, such as the synthesis of organic compounds, the study of biochemical and physiological effects, and the study of mechanism of action.

Scientific Research Applications

4-(Methylthio)-2-nitrotoluene has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used in the study of biochemical and physiological effects, such as the effects of drugs and toxins on the human body. 4-(Methylthio)-2-nitrotoluene has also been used in the study of mechanism of action, such as the mechanism of action of drugs and toxins.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-2-nitrotoluene is not fully understood. It is believed to act as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase. It is also believed to act as an agonist of certain receptors, such as the 5-HT2A receptor. The exact mechanism of action of 4-(Methylthio)-2-nitrotoluene is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Methylthio)-2-nitrotoluene are not fully understood. Studies have shown that 4-(Methylthio)-2-nitrotoluene can inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It can also act as an agonist of certain receptors, such as the 5-HT2A receptor. 4-(Methylthio)-2-nitrotoluene has also been shown to have anticonvulsant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

4-(Methylthio)-2-nitrotoluene has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low melting point, making it easy to handle. However, 4-(Methylthio)-2-nitrotoluene also has some limitations. It is not very soluble in water and can be difficult to handle in laboratory experiments. It can also be hazardous if not handled properly.

Future Directions

There are several potential future directions for 4-(Methylthio)-2-nitrotoluene. One potential direction is to further investigate its mechanism of action. This could involve studying its effects on enzymes and receptors in more detail. Another potential direction is to investigate its potential therapeutic applications. This could involve studying its effects on diseases and disorders in animal models. Additionally, further research could be conducted on its synthesis and its use in the synthesis of organic compounds. Finally, further research could be conducted on its biochemical and physiological effects, such as its effects on the human body.

Synthesis Methods

4-(Methylthio)-2-nitrotoluene is synthesized from toluene, which is a colorless liquid hydrocarbon. The synthesis of 4-(Methylthio)-2-nitrotoluene involves a nitration reaction with nitric acid and sulfuric acid. This reaction results in the formation of the nitroaromatic compound 4-(Methylthio)-2-nitrotoluene. The reaction conditions must be carefully controlled in order to obtain the desired product. The reaction is typically carried out at a temperature of 25-35°C and a pressure of 1-2 atm. The reaction can be monitored by thin layer chromatography (TLC).

properties

IUPAC Name

1-methyl-4-methylsulfanyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEHTLXLEUKOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)-2-nitrotoluene

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